
4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the thiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole is not fully understood. However, it is believed to act by inhibiting various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function. It has also been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole are diverse and depend on the specific application. In neuroscience, it has been shown to improve cognitive function and memory in animal models. In oncology, it has been shown to inhibit tumor growth and induce cell death in cancer cells. In infectious diseases, it has been shown to inhibit the growth of various bacteria and viruses.
Advantages and Limitations for Lab Experiments
One advantage of 4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole is its diverse biological activities, which make it a promising candidate for various therapeutic applications. Another advantage is its relatively simple synthesis method, which makes it easily accessible for research purposes. However, one limitation is its potential toxicity, which requires careful handling and testing in lab experiments.
Future Directions
There are several future directions for the research on 4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole. One direction is to further investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, there is potential for the development of new antibacterial and antiviral drugs based on the structure of 4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole. Overall, the diverse biological activities of this compound make it a promising candidate for further research and development.
Synthesis Methods
The synthesis of 4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole can be achieved through various methods. One of the commonly used methods is the reaction of 3-chloroaniline with piperazine in the presence of thionyl chloride to form 4-(3-Chlorophenyl)-1-piperazinyl) aniline. This intermediate is then reacted with 2-bromoacetic acid to yield the final product, 4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole.
Scientific Research Applications
4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole has been extensively studied for its potential therapeutic applications. It has shown promising results in various research areas, including neuroscience, oncology, and infectious diseases. In neuroscience, this compound has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, it has been studied for its anti-tumor properties and its potential as a chemotherapeutic agent. In infectious diseases, it has been studied for its antibacterial and antiviral properties.
properties
IUPAC Name |
4-(3-chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3S/c15-12-3-1-2-11(8-12)13-10-19-14(17-13)9-18-6-4-16-5-7-18/h1-3,8,10,16H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBQHIHISQSWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CS2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570195.png)

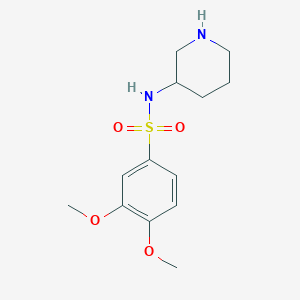
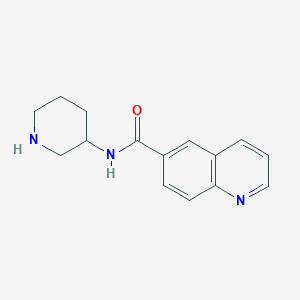
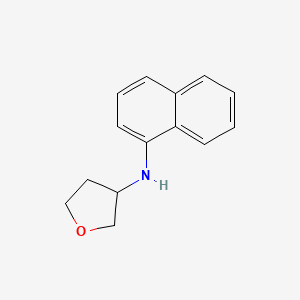
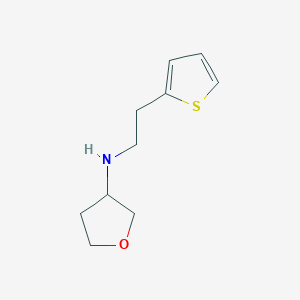


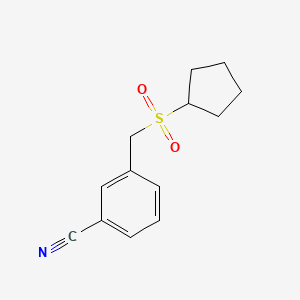

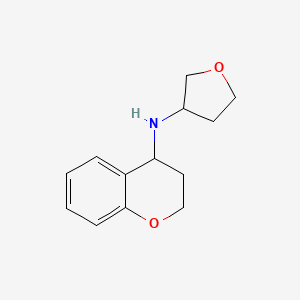
![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)
![2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)
![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)